molecular formula C23H25N5O3S2 B2578405 4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189959-06-5

4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2578405
CAS RN: 1189959-06-5
M. Wt: 483.61
InChI Key: DNCVKTCXMNVXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and ring structures, including a benzo[b][1,4]oxazin ring, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin ring, and an isopentyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Benzimidazole, a component of this compound, can undergo various reactions. For example, it can be deprotonated with stronger bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing various derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and examining their biological activities. A study by Said et al. (2004) on thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives, aimed at antimicrobial and antitumor applications, found that some compounds exhibited promising antimicrobial activity, though none showed significant antitumor activity (Said et al., 2004).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic systems is a key area of research, with compounds like 4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one being of particular interest due to their potential pharmaceutical applications. Toplak et al. (1999) explored the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, leading to the creation of various pyrimidinone derivatives, indicating the versatility of these chemical frameworks in drug development (Toplak et al., 1999).

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for preparing fused heterocycles, including those incorporating the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one skeleton. Shaaban's (2008) work demonstrates the efficiency of this approach in synthesizing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, highlighting the method's utility in creating complex molecules with potential biological activities (Shaaban, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified in your question. For instance, many benzimidazole derivatives are used as pharmaceutical agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and how it’s used. For example, benzimidazole has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

8-(3-methylbutyl)-12-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S2/c1-14(2)6-8-27-21(30)20-16(7-11-32-20)28-22(27)24-25-23(28)33-13-19(29)26-9-10-31-18-5-4-15(3)12-17(18)26/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVKTCXMNVXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CCC(C)C)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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